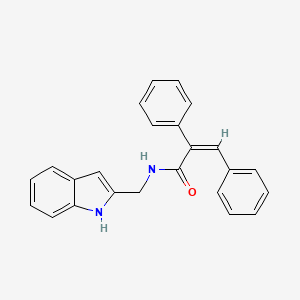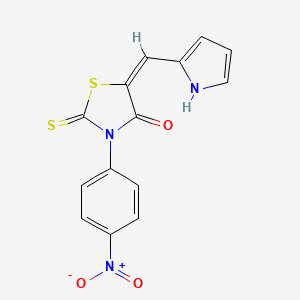
(3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as MMPIP, is a synthetic compound that has been extensively studied for its potential use in treating a variety of neurological disorders.
Mecanismo De Acción
(3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol selectively blocks the M1 muscarinic acetylcholine receptor by binding to a specific site on the receptor. This blocks the receptor's ability to bind to its natural ligand, acetylcholine, and prevents the downstream signaling cascade that normally occurs when the receptor is activated.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improving cognitive function, reducing anxiety and depression-like behaviors, and improving motor control. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for the M1 muscarinic acetylcholine receptor, which allows for more precise targeting of this receptor compared to other compounds that may also bind to other muscarinic receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other M1 receptor antagonists, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on (3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol, including exploring its potential use in treating other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential side effects or safety concerns associated with its use. Finally, there is a need for the development of more potent and selective M1 receptor antagonists that could be used in clinical settings.
Métodos De Síntesis
The synthesis of (3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol involves several steps, including the reaction of 2-methoxyisonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (3S*,4S*)-4-(4-morpholinyl)-3-pyrrolidinol to form the desired product, this compound. The yield of this compound can be improved by using a more efficient coupling reagent, such as HATU or PyBOP.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential use in treating a variety of neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to selectively block the M1 muscarinic acetylcholine receptor, which is involved in regulating several important physiological processes, including cognitive function, mood, and motor control.
Propiedades
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-14-8-11(2-3-16-14)15(20)18-9-12(13(19)10-18)17-4-6-22-7-5-17/h2-3,8,12-13,19H,4-7,9-10H2,1H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFZHQHRSJYFU-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-butyl-2-furamide](/img/structure/B5488194.png)

![3'-(ethylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5488210.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5488225.png)
![N-methyl-1-pyrazin-2-yl-N-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5488231.png)
![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5488234.png)
![3-{3-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5488241.png)

![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}alanine](/img/structure/B5488252.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5488259.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488266.png)
![{2-[3-(3-pyridinyl)-1-azetidinyl]-1,3-thiazol-4-yl}methanol](/img/structure/B5488268.png)

![methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate](/img/structure/B5488276.png)
